2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C10H13IN2O2 and a molecular weight of 320.13 g/mol It is characterized by the presence of an iodo group, two methyl groups, and a phenoxyacetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide typically involves the reaction of 4-iodo-2,6-dimethylphenol with chloroacetic acid to form 2-(4-iodo-2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodo group to other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a wide range of substituted phenoxyacetohydrazides .
Wissenschaftliche Forschungsanwendungen
2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,6-Dimethylphenoxy)acetohydrazide: Lacks the iodo group, which may affect its reactivity and biological activity.
2-(4-Bromo-2,6-dimethylphenoxy)acetohydrazide: Similar structure but with a bromo group instead of an iodo group, which can influence its chemical properties and applications.
Uniqueness
2-(4-Iodo-2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of the iodo group, which can enhance its reactivity and potential for forming halogen bonds. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C10H13IN2O2 |
---|---|
Molekulargewicht |
320.13 g/mol |
IUPAC-Name |
2-(4-iodo-2,6-dimethylphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H13IN2O2/c1-6-3-8(11)4-7(2)10(6)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
QXCFUMHQQWPCLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)NN)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.